molecular formula C14H25NO4 B13145467 tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B13145467
M. Wt: 271.35 g/mol
InChI Key: LCFKIKKZCFWHFH-FZMZJTMJSA-N
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Description

Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[45]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of functional groups such as the hydroxymethyl and carboxylate groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective reductions, and cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can be compared to other spirocyclic compounds, such as spirooxindoles and spiroketals. Its uniqueness lies in its specific functional groups and stereochemistry, which can impart different chemical and biological properties. Similar compounds include:

  • Spirooxindoles
  • Spiroketals
  • Spirocyclic lactams

These compounds share the spirocyclic core but differ in their functional groups and overall structure, leading to varied applications and properties.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-8-18-14(10-15)6-4-5-11(14)9-16/h11,16H,4-10H2,1-3H3/t11-,14-/m0/s1

InChI Key

LCFKIKKZCFWHFH-FZMZJTMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCC[C@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2CO

Origin of Product

United States

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